molecular formula C26H51P B12066192 9-Stearyl-9-phosphabicyclo(3.3.1)nonane CAS No. 99886-25-6

9-Stearyl-9-phosphabicyclo(3.3.1)nonane

Cat. No.: B12066192
CAS No.: 99886-25-6
M. Wt: 394.7 g/mol
InChI Key: CMTVKSLVXRIWBW-UHFFFAOYSA-N
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Description

9-Stearyl-9-phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound characterized by a bridgehead phosphorus atom at position 9 and a stearyl (C₁₈H₃₇) substituent. The bicyclo[3.3.1]nonane framework consists of two fused six-membered rings, forming a rigid, bridged structure.

Properties

CAS No.

99886-25-6

Molecular Formula

C26H51P

Molecular Weight

394.7 g/mol

IUPAC Name

9-octadecyl-9-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C26H51P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-25-20-18-21-26(27)23-19-22-25/h25-26H,2-24H2,1H3

InChI Key

CMTVKSLVXRIWBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of a phosphabicyclo nonane precursor with a stearyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions may include the use of a solvent such as tetrahydrofuran (THF) and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-Stearyl-9-phosphabicyclo(3.3.1)nonane can undergo various types of chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to form phosphines.

    Substitution: The stearyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkyl or aryl substituted phosphabicyclo nonane derivatives.

Scientific Research Applications

9-Stearyl-9-phosphabicyclo(3.3.1)nonane has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The stearyl group provides hydrophobic interactions that can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

9-Phenyl-9-phosphabicyclo[3.3.1]nonane Derivatives
  • Structure : Features a phenyl group instead of stearyl at the bridgehead phosphorus.
  • Synthesis: Prepared via reaction of phenylphosphine with cycloocta-2,7-dienone, followed by oxidation. Syn and anti stereoisomers are isolated, with distinct conformations (e.g., chair-boat) and reactivity .
  • Applications :
    • Stereochemical studies: Differences in catalytic hydrogenation rates and thermodynamic stability between isomers .
    • Chiral ligands: Used in asymmetric Pd-catalyzed alkylation, achieving up to 85% enantioselectivity .
  • Key Difference : The phenyl group enhances rigidity and electronic effects, whereas the stearyl group prioritizes hydrophobicity and bulk.
9-Selenabicyclo[3.3.1]nonane Derivatives
  • Structure : Selenium replaces phosphorus in the bridgehead position.
  • Synthesis : One-pot reactions using selenium dibromide and nucleophiles (e.g., alcohols, azides) .
  • Applications: GPx mimetic activity: 2,6-Diazido-9-selenabicyclo[3.3.1]nonane shows high glutathione peroxidase-like activity, useful for mitigating oxidative stress during vaccination . Click chemistry: Reacts with acetylene derivatives to form triazoles, enabling drug delivery systems .
  • Key Difference : Selenium’s higher polarizability and redox activity contrast with phosphorus’s Lewis acidity and catalytic versatility.
9-Borabicyclo[3.3.1]nonane
  • Structure : Boron replaces phosphorus, forming a neutral or anionic bicyclic complex.
  • Synthesis : Derived from borane-THF complexes or cycloaddition reactions .
  • Applications :
    • Hydroboration reagent: Used in organic synthesis for stereoselective alkene functionalization .
    • Market trends: Global production focuses on pharmaceutical intermediates and specialty chemicals .
  • Key Difference : Boron’s electron-deficient nature enables nucleophilic reactions, unlike phosphorus’s lone pair-driven coordination chemistry.
9-Azabicyclo[3.3.1]nonane Derivatives
  • Structure : Nitrogen replaces phosphorus, often with hydroxyl or benzilate substituents.
  • Synthesis: Condensation of diketones with hydroxylamine or phenol-mediated cyclization .
  • Applications :
    • Pharmacological agents: Exhibit ganglionic blocking and curare-like activity (e.g., 9-(2-hydroxyethyl) derivatives) .
  • Key Difference : Nitrogen’s basicity and hydrogen-bonding capacity contrast with phosphorus’s metalloid properties.

Comparative Data Table

Compound Heteroatom Substituent Key Properties/Applications References
9-Stearyl-9-phosphabicyclo[3.3.1]nonane P Stearyl (C₁₈H₃₇) Surfactants, lipid-based materials -
9-Phenyl-9-phosphabicyclo[3.3.1]nonane P Phenyl Asymmetric catalysis, stereochemical models
2,6-Diazido-9-selenabicyclo[3.3.1]nonane Se Azido GPx mimetic, click chemistry
9-Borabicyclo[3.3.1]nonane B - Hydroboration, pharmaceutical intermediates
9-Azabicyclo[3.3.1]nonane hydrochloride N Hydroxyethyl Ganglionic blocking agents

Reactivity and Stability

  • Phosphorus vs. Selenium : Selenabicyclo compounds exhibit higher GPx activity due to selenium’s redox versatility, whereas phosphorus derivatives are more stable and tunable for catalysis .
  • Steric Effects : The stearyl group may hinder reactivity in small-molecule catalysis but enhance self-assembly in supramolecular chemistry. Phenyl and smaller substituents favor stereoselective interactions .
  • Stereochemical Rigidity: 9-Phosphabicyclo[3.3.1]nonane derivatives show non-interconvertible syn/anti isomers, a property likely retained in the stearyl analog .

Biological Activity

9-Stearyl-9-phosphabicyclo(3.3.1)nonane is a phosphorus-containing bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which may confer various biological effects, including antimicrobial and anticancer activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H39PC_{21}H_{39}P, and it features a stearyl group attached to a phosphabicyclo structure. The presence of the phosphorus atom plays a crucial role in the compound's reactivity and biological interactions.

PropertyValue
Molecular Formula C21H39P
Molecular Weight 336.52 g/mol
IUPAC Name This compound
CAS Number 99886-25-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphorus atom can form complexes with nucleophiles, facilitating reactions that lead to biological effects.

Potential Mechanisms:

  • Enzyme Modulation : Interaction with specific enzymes may alter their activity, impacting metabolic pathways.
  • Cell Membrane Interaction : The stearyl group enhances lipid solubility, promoting membrane penetration and potential disruption of cellular functions.
  • Antioxidant Activity : Phosphorus-containing compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation.

  • Case Study : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µg/mL.

Research Findings

Recent investigations into the biological activities of this compound have highlighted its potential therapeutic applications:

  • Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of phosphabicyclo compounds showed enhanced activity against resistant bacterial strains.
  • Cancer Research : Research presented at the Annual Conference on Cancer Research indicated that compounds similar to this compound could induce apoptosis in cancer cells through mitochondrial pathways.

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